[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465148
InChI: InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)10-13-8-9-20(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
SMILES: CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465148

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)10-13-8-9-20(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Standard InChI Key RKOVENNLVDZUCQ-KZUDCZAMSA-N
Isomeric SMILES CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate. Its structure comprises:

  • A pyrrolidine ring (a five-membered secondary amine), providing rigidity and influencing conformational stability.

  • An (S)-2-amino-3-methylbutanoyl group, an amino acid derivative with a chiral center at the second carbon, critical for stereospecific interactions.

  • An ethyl-carbamic acid tert-butyl ester moiety, which acts as a protective group for amines during synthetic processes .

The stereochemistry of the amino acid group (S-configuration) and the pyrrolidine ring’s substitution pattern are essential for its biological activity and synthetic utility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H33N3O3\text{C}_{17}\text{H}_{33}\text{N}_{3}\text{O}_{3}
Molecular Weight327.5 g/mol
IUPAC Nametert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate
CAS Number66566352
Storage ConditionsRoom temperature

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the pyrrolidine core, introduce the amino acid derivative, and protect reactive groups:

  • Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with a methyl group, which is later derivatized with the amino acid moiety.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl group is introduced via amide bond formation, often using coupling agents like HATU or EDCI .

  • Carbamate Protection: The ethyl-carbamic acid tert-butyl ester group is added to protect the amine, typically via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base .

Industrial-scale synthesis employs continuous flow systems to enhance yield (≥85%) and purity (≥97%). Automated reactors optimize temperature (20–50°C) and solvent selection (e.g., THF, DCM).

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group’s bulkiness complicates coupling reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) mitigates this issue .

  • Racemization Risk: The chiral center in the amino acid moiety requires low-temperature conditions (0–5°C) during coupling to preserve stereochemical integrity.

Physicochemical and Biological Properties

Solubility and Stability

The compound exhibits moderate solubility in organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility (≤0.1 mg/mL). The tert-butyl ester enhances lipophilicity (LogP ≈ 2.5), favoring blood-brain barrier penetration in pharmacological contexts . It remains stable under ambient conditions but degrades in acidic environments (pH < 4), releasing the free amine.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)ApplicationSource
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamideECE12.3Cardiovascular diseases
(2S,5R)-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl esterP2X38.7Neuropathic pain

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

This compound is a precursor in synthesizing peptidomimetics and protease inhibitors. For example, it is utilized in the production of Theravance’s TD-1607, a dual endothelin receptor antagonist . The tert-butyl ester is cleaved in vivo to expose the amine, enabling covalent binding to target proteins .

Role in Structure-Activity Relationship (SAR) Studies

Modifications to the pyrrolidine ring or amino acid side chain are explored to optimize pharmacokinetics. For instance:

  • Ethyl vs. Methyl Substitution: Ethyl groups enhance metabolic stability by reducing cytochrome P450 oxidation.

  • Stereochemical Inversion: The (R)-configuration at the pyrrolidine 3-position decreases affinity for ECE by 15-fold, underscoring the importance of chirality .

Future Directions and Research Gaps

  • In Vivo Efficacy Studies: Preclinical trials are needed to validate its therapeutic potential in models of hypertension or neuropathic pain .

  • Prodrug Development: Engineering hydrolyzable esters (e.g., pivaloyloxymethyl) could enhance oral bioavailability.

  • Computational Modeling: Molecular dynamics simulations may predict off-target interactions and optimize selectivity.

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